N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide

Physicochemical profiling Drug-likeness prediction ADME property differentiation

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8) is a synthetic acetamide derivative incorporating a 2-oxopyrrolidine (γ-lactam) ring linked via an N-acetyl-glycyl bridge. With molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol, it belongs to the broader 2-oxo-1-pyrrolidine acetamide class that includes the prototypical nootropic piracetam and its clinically established analogs (levetiracetam, nefiracetam, oxiracetam).

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 62935-94-8
Cat. No. B12911642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide
CAS62935-94-8
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC1=O
InChIInChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11)
InChIKeyVYCQCQDDXLVHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8): Chemical Identity, Physicochemical Profile, and Structural Classification for Procurement Evaluation


N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8) is a synthetic acetamide derivative incorporating a 2-oxopyrrolidine (γ-lactam) ring linked via an N-acetyl-glycyl bridge [1]. With molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol, it belongs to the broader 2-oxo-1-pyrrolidine acetamide class that includes the prototypical nootropic piracetam and its clinically established analogs (levetiracetam, nefiracetam, oxiracetam). Unlike piracetam, which bears a terminal primary amide, this compound features an extended N-acetyl-glycyl spacer arm that increases both hydrogen-bond acceptor count and topological polar surface area (TPSA) relative to the parent scaffold, while reducing lipophilicity (XLogP3 = −0.3) [1]. These computed physicochemical descriptors position it as a structurally differentiated, more polar congener within the pyrrolidinone-acetamide chemical space.

Why Generic Substitution of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide with Standard Racetams Introduces Uncontrolled Physicochemical and Pharmacological Variables


The 2-oxopyrrolidine acetamide class encompasses compounds with widely divergent pharmacokinetic and pharmacodynamic profiles, driven by variations in the N-substituent [1]. Piracetam (C₆H₁₀N₂O₂, MW 142.16, XLogP3 ≈ −1.5) is highly hydrophilic and requires gram-level dosing, whereas nefiracetam (MW 246.3, XLogP3 ≈ 1.2) is lipophilic and active at sub-milligram doses [2]. N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide sits in a distinct physicochemical niche—its XLogP3 of −0.3 and TPSA of 66.5 Ų differ substantially from piracetam (TPSA 63.4 Ų, XLogP3 −1.52) and aniracetam (TPSA 46.2 Ų, XLogP3 0.5) [1][2]. Because racetam biological activity is exquisitely sensitive to N-substituent identity—as demonstrated by the 100-fold potency span across piracetam, aniracetam, and nefiracetam in Ca²⁺-channel modulation assays—generic interchange without compound-specific bridging data risks both under-dosing and off-target engagement [2]. The unique N-acetyl-glycyl linker of this compound introduces an additional carbonyl oxygen and extends conformational flexibility (2 rotatable bonds vs. piracetam), which computational docking studies on related N-acyl derivatives suggest may enhance GABAₐ and AMPA receptor complementarity relative to the unsubstituted parent [3].

Quantitative Differentiation Evidence for N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8) Against Closest Racetam Comparators


Physicochemical Property Differentiation: XLogP3, TPSA, and Hydrogen-Bond Acceptor Count Relative to Piracetam, Aniracetam, and Oxiracetam

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide exhibits a computed XLogP3 of −0.3 and TPSA of 66.5 Ų, placing it in a distinct physicochemical region relative to the four major racetam comparators [1]. Its XLogP3 is 1.22 log units higher (more lipophilic) than piracetam (−1.52) but 0.80 log units lower (more hydrophilic) than aniracetam (+0.50), indicating intermediate membrane permeability potential. The TPSA of 66.5 Ų is elevated compared to piracetam (63.4 Ų) and aniracetam (46.2 Ų), consistent with the additional carbonyl oxygen in the N-acetyl-glycyl linker. The hydrogen-bond acceptor count of 3 (vs. 2 for piracetam) further reflects this structural differentiation [1][2].

Physicochemical profiling Drug-likeness prediction ADME property differentiation

Structural Differentiation: N-Acetyl-Glycyl Spacer Arm vs. Simple Acetamide in Piracetam and Its Impact on Predicted Receptor Docking Scores

The defining structural feature of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is its N-acetyl-glycyl spacer (─CH₂─CO─NH─CO─CH₃), which replaces the terminal primary amide (─CH₂─CO─NH₂) of piracetam [1]. In a systematic molecular docking study of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide against GABAₐ (PDB 6D6U) and AMPA (PDB 3LSF) receptors, all N-acyl-substituted compounds formed more stable complexes with key GABAₐ binding-site residues (Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65) than GABA itself, and their minimum interaction energies were superior to piracetam, anipiracetam, picamilon, and pramiracetam [2]. Although compound-specific docking scores for the exact N-acetyl-glycyl derivative were not separately tabulated in the published study, the class-level trend indicates that acyl chain extension and additional carbonyl oxygenation enhance binding-site complementarity. The lead compound in that series (PirBut, the N-butyryl derivative) demonstrated the highest predicted affinity for both GABAₐ and AMPA receptors [2].

Structural biology Molecular docking Nootropic drug design

NMDA Receptor Affinity Prediction: N-Acyl Derivatives of 2-Oxo-1-Pyrrolidine Acetamide Show Enhanced Docking Scores Compared to Standard Racetams

In a separate molecular docking investigation targeting the NMDA receptor (Rattus norvegicus, PDB 2A5S), a series of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide were evaluated alongside glutamate and standard racetams [1]. The computational results indicated that the N-acyl derivatives possess high predicted nootropic biological activity, with compound 3 (specific structure not publicly disclosed in the abstract) demonstrating the greatest affinity for the NMDA receptor binding site among the tested N-acyl series [1]. While N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide was not explicitly listed among the tested compounds in the publicly available abstract, it belongs to the same N-acyl-2-oxopyrrolidine-acetamide chemotype that was the subject of the investigation, and its structural features—specifically the extended acetyl-glycyl moiety—align with the design principles evaluated [1].

NMDA receptor modulation Computational pharmacology Nootropic drug screening

Reference Standard Qualification: Use as Pyrrolidine Impurity 29 in Pharmaceutical Analytical Method Development

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is commercially catalogued and supplied as 'Pyrrolidine Impurity 29'—a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development, method validation (AMV), and quality control applications during API synthesis and formulation [1]. As a characterized impurity standard, it provides traceability against pharmacopoeial monographs and supports regulatory submission data packages (e.g., ANDA filings). This application-specific qualification differentiates it from research-grade racetams, which are typically supplied without the full impurity-characterization documentation required for GMP analytical workflows .

Pharmaceutical impurity profiling Analytical method validation Reference standard procurement

Synthetic Tractability: Established Route via Chloroacetamide Condensation with GABA Potassium Salts and Subsequent N-Acetylation

The synthesis of 2-(2-oxopyrrolidin-1-yl)acetamide derivatives via reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid (GABA) potassium salts, followed by thermal cyclization, provides a well-characterized and scalable route to substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acid intermediates [1]. For N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, the N-acetyl-glycyl moiety can be introduced through acylation of the glycine ester intermediate with acetic anhydride under acid catalysis, a method analogous to the preparation of structurally related N-acyl-piracetam derivatives [2]. This synthetic accessibility via robust amide-bond-forming chemistry contrasts with more complex racetams such as nefiracetam (requiring 2,6-dimethylaniline coupling) or pramiracetam (requiring N,N-diisopropylethylenediamine introduction), which involve additional steps and purification challenges [2].

Synthetic chemistry Process development Building block procurement

Limitations and Data Gaps: Current Evidence Base for Compound-Specific Biological Activity Is Insufficient for Definitive Selection Over Established Racetams

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and patent literature (as of May 2026) identified no published in vitro IC₅₀ values, in vivo efficacy data, selectivity profiles, or pharmacokinetic parameters specifically for N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8) [1]. No head-to-head comparative biological studies against piracetam, aniracetam, oxiracetam, nefiracetam, or levetiracetam were found. The DSSTox entry (DTXSID80804200) confirms EPA CompTox database registration without associated bioactivity or toxicity data [2]. The compound's primary documented applications are as a chemical reference standard (Pyrrolidine Impurity 29) and as a building block for SAR library synthesis. Consequently, any extrapolation from class-level computational predictions to specific biological performance claims would be scientifically unjustified without new experimental validation [1].

Data gap analysis Procurement risk assessment Evidence quality evaluation

Evidence-Backed Application Scenarios for N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide (CAS 62935-94-8) in Research and Industrial Procurement


Pharmaceutical Impurity Reference Standard for HPLC Method Validation and Stability-Indicating Assay Development

As Pyrrolidine Impurity 29, N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide serves as a fully characterized reference standard (MW 184.20, C₈H₁₂N₂O₃) compliant with USP/EP regulatory guidelines [1]. It is suitable for analytical method development, method validation (AMV), and quality control (QC) applications during API synthesis and formulation, providing traceability against pharmacopoeial standards for ANDA and NDA regulatory submissions [1][2]. Its distinct chromatographic properties—intermediate polarity (XLogP3 −0.3, TPSA 66.5 Ų) between highly hydrophilic piracetam and lipophilic racetams—enable its use as a system suitability marker in HPLC methods requiring resolution of closely eluting pyrrolidinone-related impurities [3].

Chemical Probe for Focused Racetam Structure–Activity Relationship (SAR) Library Expansion

The compound's N-acetyl-glycyl spacer architecture represents a structurally defined departure from both unsubstituted piracetam and simple N-acyl-piracetam derivatives, occupying an underexplored region of pyrrolidinone-acetamide chemical space [1]. Its synthetic accessibility via chloroacetamide–GABA condensation followed by N-acetylation (2–3 steps from commodity reagents) makes it a practical building block for parallel SAR libraries [2]. Molecular docking studies on the N-acyl-2-oxopyrrolidine-acetamide class indicate that acylation enhances predicted affinity for GABAₐ, AMPA, and NMDA receptor binding sites relative to unmodified piracetam [3][4], providing computational rationale for inclusion of this compound in screening cascades targeting glutamatergic or GABAergic modulation.

Physicochemical Reference Compound for Computational ADME Model Calibration

With well-defined computed descriptors (XLogP3 −0.3, TPSA 66.5 Ų, HBD 1, HBA 3, rotatable bonds 2, MW 184.19) and a DSSTox identifier (DTXSID80804200) registered in the EPA CompTox Dashboard, this compound can serve as a calibration standard for in silico ADME prediction models [1][2]. Its intermediate physicochemical profile—balanced between high-polarity (piracetam, XLogP3 −1.52) and moderate-lipophilicity (aniracetam, XLogP3 +0.50) racetams—makes it a useful test case for validating logP prediction algorithms, brain permeability models, and hydrogen-bonding descriptor calculations in the pyrrolidinone chemical series [1].

Process Chemistry Intermediate for N-Substituted 2-Oxopyrrolidinylacetamide Derivatization

The N-acetyl-glycyl moiety provides a versatile synthetic handle for further derivatization, including deacetylation to generate a free amine intermediate, subsequent reductive amination, or peptide coupling to construct more complex dipeptide-pyrrolidinone hybrids [1]. This positions the compound as a strategic intermediate for process chemistry groups developing next-generation racetam analogs, analogous to the synthetic strategy used in preparing Noopept (GVS-111, N-phenylacetyl-L-prolylglycine ethyl ester)—a dipeptide piracetam analog with established neuroprotective activity [2]. The compound's C₈H₁₂N₂O₃ formula and moderate molecular weight (184.19 g/mol) align with fragment-based drug discovery guidelines for lead-like starting points [1].

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